5-Amino-1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a tert-butyl group, a 4-methylphenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with tert-butylhydrazine to form an intermediate hydrazone, which is then cyclized with a nitrile-containing reagent under acidic or basic conditions to yield the desired pyrazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonitrile group may yield primary amines.
Scientific Research Applications
5-Amino-1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It may serve as a ligand in the study of enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-(tert-butyl)-3-phenyl-1H-pyrazole-4-carbonitrile: Similar structure but lacks the 4-methyl group on the phenyl ring.
5-Amino-1-(tert-butyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the 4-methyl group on the phenyl ring in 5-Amino-1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile can influence its chemical reactivity and biological activity, making it unique compared to its analogs. This substitution can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
5-amino-1-tert-butyl-3-(4-methylphenyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c1-10-5-7-11(8-6-10)13-12(9-16)14(17)19(18-13)15(2,3)4/h5-8H,17H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNROCKESXLTQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2C#N)N)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376948 |
Source
|
Record name | 5-Amino-1-tert-butyl-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186896-24-2 |
Source
|
Record name | 5-Amino-1-tert-butyl-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.